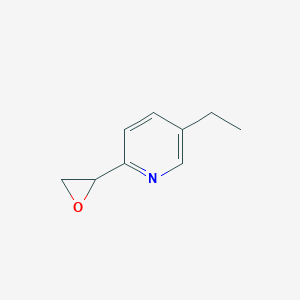

5-Ethyl-2-(oxiran-2-yl)pyridine

Overview

Description

“5-Ethyl-2-(oxiran-2-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered aromatic heterocycle . The compound also contains an oxirane (or epoxide) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring and an oxirane group. The pyridine ring is a six-membered aromatic heterocycle with five carbon atoms and one nitrogen atom . The oxirane group is a three-membered ring consisting of two carbon atoms and one oxygen atom .Scientific Research Applications

Memory Enhancement in Mice

A study investigated the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, including a compound prepared using 2-ethylpyridine, and evaluated its effects on memory in mice. The results showed that this compound significantly decreased the mistake frequency in a swimming maze test, suggesting its potential to facilitate memory enhancement in mice (Li Ming-zhu, 2010).

Structural and Electronic Analysis

In another study, the synthesis and characterization of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate were carried out. This involved analyzing the crystal structure, intermolecular interactions, and electronic properties using density functional theory calculations. This research provides insights into the structural and electronic properties of such pyridine derivatives (K. Kumara et al., 2019).

Antitumor and Antimycobacterial Properties

Pyridine derivatives have shown promising antitumor activities. For example, certain pyridine oximes demonstrated antimitotic properties and inhibited the incorporation of nucleosides into DNA and RNA, indicating potential antitumor applications (C. Temple et al., 1992). Additionally, 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were synthesized and found to exhibit antimycobacterial activity against various Mycobacterium tuberculosis strains (G. Navarrete-Vázquez et al., 2007).

Quantum Chemical Investigation

A study conducted quantum chemical calculations to investigate the molecular properties of various compounds, including one with a pyridine derivative. This research explored the electronic properties and molecular densities, providing valuable insights into the behavior of these molecules at a quantum level (M. Bouklah et al., 2012).

Synthesis for Polymer Applications

Research on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showed its utility in polymer chemistry. This compound was used in synthesizing polymers that could be chemically or thermally converted to poly(methacrylic acid), demonstrating its application in advanced material synthesis (Marios Elladiou & C. S. Patrickios, 2012).

Safety and Hazards

Properties

IUPAC Name |

5-ethyl-2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETPZJCIUXNJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

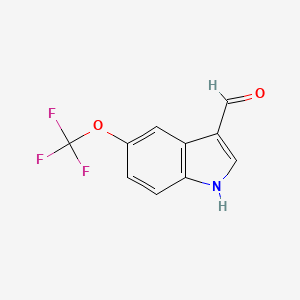

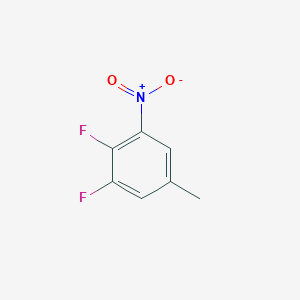

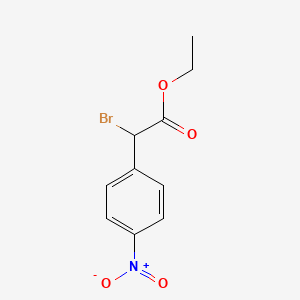

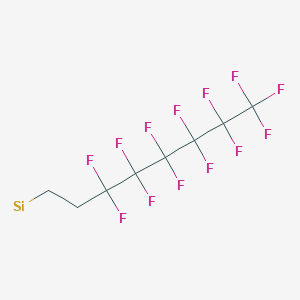

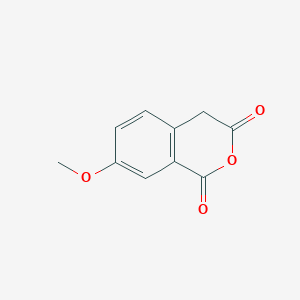

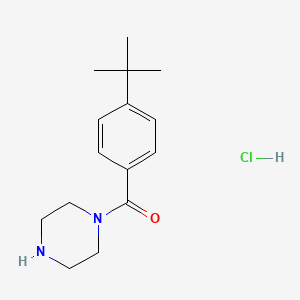

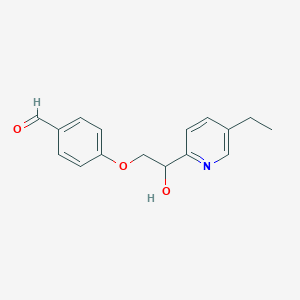

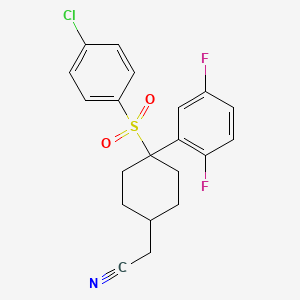

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.